molecular formula C17H13N3S B13374866 N-[1]benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine

N-[1]benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine

Cat. No.: B13374866
M. Wt: 291.4 g/mol
InChI Key: LPPJGAAOZPRRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of benzothienopyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst . The reaction is carried out in a solvent mixture of DMF, t-BuOH, and water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-1benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-1benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-1benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine involves its interaction with specific molecular targets. For instance, it acts as a potent inhibitor of the COX-2 enzyme by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-1benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine include:

Uniqueness

N-1benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine is unique due to its specific structural features, which confer distinct biological activities

Properties

Molecular Formula

C17H13N3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-(3-methylphenyl)-[1]benzothiolo[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C17H13N3S/c1-11-5-4-6-12(9-11)20-17-16-15(18-10-19-17)13-7-2-3-8-14(13)21-16/h2-10H,1H3,(H,18,19,20)

InChI Key

LPPJGAAOZPRRNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=NC3=C2SC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.